Bz-Gly-DL-His-DL-Leu-OH.H2O
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bz-Gly-DL-His-DL-Leu-OH.H2O typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of glycine, histidine, and leucine. The protected amino acids are then sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). After the coupling reactions, the protecting groups are removed under acidic or basic conditions to yield the final peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Bz-Gly-DL-His-DL-Leu-OH.H2O undergoes various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidyl radicals.
Reduction: The peptide can be reduced to its constituent amino acids under strong reducing conditions.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine (TEA)
Major Products
Oxidation: Histidyl radicals and oxidized peptide fragments.
Reduction: Free amino acids (glycine, histidine, leucine).
Substitution: Peptides with different acyl groups
Scientific Research Applications
Bz-Gly-DL-His-DL-Leu-OH.H2O has a wide range of scientific research applications, including:
Chemistry: Used as a model substrate in enzymatic studies to investigate the activity and specificity of ACE.
Biology: Employed in studies of peptide-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications in regulating blood pressure and treating hypertension.
Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations .
Mechanism of Action
Bz-Gly-DL-His-DL-Leu-OH.H2O exerts its effects by serving as a substrate for ACE. The enzyme cleaves the peptide bond between the histidine and leucine residues, converting the substrate into smaller peptide fragments. This reaction is crucial for the regulation of blood pressure, as it leads to the production of angiotensin II, a potent vasoconstrictor that increases blood pressure .
Comparison with Similar Compounds
Similar Compounds
N-Benzoylglycyl-L-histidyl-L-leucine: A similar compound with L-histidine and L-leucine residues.
N-Hippuryl-L-histidyl-L-leucine: Another ACE substrate with a similar structure.
N-Benzoylglycyl-L-histidyl-DL-leucine: A variant with a different stereochemistry at the leucine residue .
Uniqueness
Bz-Gly-DL-His-DL-Leu-OH.H2O is unique due to its specific stereochemistry, which can influence its interaction with ACE and its enzymatic activity. The presence of both D- and L-forms of histidine and leucine residues can result in different binding affinities and reaction rates compared to its L-form counterparts .
Properties
IUPAC Name |
2-[[2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O5.H2O/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOJMNXIJBZMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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